4,4-Difluoro-2-azaspiro[4.4]nonane
Description
Properties
Molecular Formula |
C8H13F2N |
|---|---|
Molecular Weight |
161.19 g/mol |
IUPAC Name |
4,4-difluoro-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C8H13F2N/c9-8(10)6-11-5-7(8)3-1-2-4-7/h11H,1-6H2 |
InChI Key |
FOQZKZYPJNOEJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNCC2(F)F |
Origin of Product |
United States |
Preparation Methods
General Approaches to Spirocyclic Pyrrolidines and Azaspiro Compounds
Spirocyclic pyrrolidines and related azaspiro compounds are commonly synthesized via multistep sequences involving:
- Cyclization of amino-functionalized precursors,
- Radical or nucleophilic cyclizations,
- Transition metal-catalyzed allylation or amination,
- Use of imines or oxime derivatives as cyclization precursors.
The literature reports scalable methods for spirocyclic α,α-disubstituted pyrrolidines, which are structurally related to 4,4-difluoro-2-azaspiro[4.4]nonane, involving:
Specific Challenges with Difluoro Substitution
Introduction of difluoro groups at the spiro carbon requires selective fluorination strategies, often involving:
- Use of electrophilic fluorinating agents,
- Difluorocarbene precursors,
- Or pre-functionalized fluorinated starting materials.
The difluoro substituents significantly affect the electronic and steric environment, influencing cyclization efficiency and ring stability.
Detailed Preparation Methods for 4,4-Difluoro-2-azaspiro[4.4]nonane
Starting Materials and Key Intermediates
- A common starting point is a cyclic ketone or ester derivative that can be transformed into a spirocyclic amine.
- For example, tert-butyl cyclopropanecarboxylate has been used as a precursor for related azaspiro compounds, enabling the construction of the bicyclic framework after reduction and cyclization steps.
Stepwise Synthesis Outline
| Step | Reaction Type | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|---|
| 1 | Formation of Spirocyclic Ketone/Ester | Reaction of ethyl acetoacetate with dibromoethane, followed by bromination | Base, Br2 | Ethyl 1-bromoacetyl-1-cyclopropanecarboxylate |
| 2 | Cyclization with Amines | Reaction with benzylamine or other amines to form spirocyclic lactams or amides | Benzylamine, base | 5-benzyl-4,7-dioxo-5-azaspiro[2.4]heptane derivatives |
| 3 | Protection and Functional Group Manipulation | Boc protection of amino groups, ester hydrolysis, or amidation | Boc2O, DCC, glycine ester | Protected intermediates suitable for further cyclization |
| 4 | Introduction of Difluoro Substituents | Electrophilic fluorination or use of difluorocarbene sources | Selectfluor, Deoxo-Fluor, or difluorocarbene precursors | Difluoro-substituted spirocyclic intermediates |
| 5 | Final Cyclization and Deprotection | Ring closure to form azaspiro ring and removal of protecting groups | Acid/base hydrolysis, catalytic hydrogenation | 4,4-Difluoro-2-azaspiro[4.4]nonane |
Example Synthetic Procedure (Adapted from Related Spirocyclic Amine Syntheses)
Synthesis of 1-Benzyl-1-azaspiro[4.4]nonane:
- Starting from tert-butyl cyclopropanecarboxylate, reduction with lithium aluminum hydride in tetrahydrofuran at 0 °C to room temperature yields the corresponding cyclopropylmethanol intermediate.
- Subsequent cyclization with benzylamine under reflux forms the spirocyclic amine.
- Purification by vacuum distillation or chromatography affords the product with high purity.
-
- The difluoro groups can be introduced by treatment of the spirocyclic ketone intermediate with electrophilic fluorinating agents such as Selectfluor under controlled conditions.
- Alternatively, difluorocarbene addition to a suitable alkene precursor followed by ring closure can be employed.
Summary of Research Results and Yields
- Reported yields for spirocyclic amine formation range from moderate to good (30–70%) depending on the substrate and reaction conditions.
- The use of protecting groups such as Boc enhances the stability and ease of purification of intermediates.
- Multigram scale syntheses have been demonstrated for related azaspiro compounds, indicating scalability potential.
- The difluoro substitution step requires careful optimization to avoid over-fluorination or decomposition.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-2-azaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often involving the use of hydrogen or other reducing agents.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Scientific Research Applications
4,4-Difluoro-2-azaspiro[4.4]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development. The pathways involved often include inhibition or activation of specific biological processes, depending on the compound’s structure and functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key Observations :
- Fluorine Substituents: The 4,4-difluoro configuration enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like 2-azaspiro[4.4]nonane-1,3-dione .
- Diazaspiro Derivatives: 2,7-Diazaspiro[4.4]nonane derivatives exhibit high Sigma-1 receptor (S1R) affinity, whereas the mono-aza parent compound lacks direct receptor data but serves as a scaffold for anticonvulsants .
- Ring Heteroatoms: Replacing carbon with oxygen (e.g., 7-oxa-1-azaspiro[4.4]nonane) or adding nitrogen (e.g., diazaspiro compounds) alters solubility and receptor interaction profiles .
Anticonvulsant Activity :
- 2-Azaspiro[4.4]nonane-1,3-dione Derivatives: Substituents like N-(4-methylphenyl) or N-(3-trifluoromethylphenyl) exhibit potent activity in subcutaneous metrazole (sc. Met) tests, with ED₅₀ values < 100 mg/kg . Activity depends on aryl group position and size of the cycloalkyl system .
- 4,4-Difluoro Analog: No direct anticonvulsant data reported, but its fluorine atoms may enhance blood-brain barrier penetration compared to non-fluorinated analogs .
Receptor Binding :
- 2,7-Diazaspiro[4.4]nonane: Phenyl-substituted derivatives show nanomolar affinity for S1R (Kᵢ = 1.8–11 nM), suggesting utility in neuropathic pain or allodynia .
- Benzyl-Substituted Diazaspiro: 2-Benzyl-2,7-diazaspiro[4.4]nonane (C₁₄H₂₀N₂) lacks receptor data but is structurally similar to S1R ligands .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Trends :
- Fluorine Impact : The difluoro analog’s hydrochloride salt has higher thermal stability (decomposition >99°C) vs. liquid diazaspiro derivatives .
- Solubility : Diazaspiro compounds with benzyl groups exhibit better organic solvent compatibility, whereas dione derivatives may require polar aprotic solvents .
Biological Activity
4,4-Difluoro-2-azaspiro[4.4]nonane is a unique spirocyclic compound characterized by the presence of two fluorine atoms at the 4-position of its azaspiro structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article explores the biological activity of 4,4-difluoro-2-azaspiro[4.4]nonane, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : C8H14F2N
- Molecular Weight : 197.65 g/mol
- Structure : The compound features a bicyclic framework with a nitrogen atom incorporated into the spirocyclic structure, enhancing its reactivity and interaction potential with biological targets.
Research indicates that 4,4-difluoro-2-azaspiro[4.4]nonane may modulate enzyme activity or interact with specific receptors, leading to various pharmacological effects. The interactions could involve:
- Binding to Enzymes : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptor Interaction : It may interact with neurotransmitter receptors, potentially affecting neurological functions.
Biological Activity Insights
Recent studies have suggested that 4,4-difluoro-2-azaspiro[4.4]nonane exhibits several biological activities:
- Antimicrobial Properties : Preliminary data suggest it may possess antimicrobial effects against certain bacterial strains.
- Neuroactivity : Given its structural similarities to known neurotoxins, the compound is being investigated for potential neuroactive properties.
- Antitumor Potential : Some studies indicate that it may inhibit cancer cell proliferation in vitro.
Comparative Analysis
To better understand the unique properties of 4,4-difluoro-2-azaspiro[4.4]nonane, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6,6-Difluoro-2-azaspiro[4.4]nonane | Similar spirocyclic structure but different fluorine positioning | Limited data on biological activity |
| 1,1-Difluoro-6-azaspiro[2.6]nonane | Different ring size and fluorine substitution | Potentially lower reactivity |
| 7,7-Difluoro-2-azaspiro[4.4]nonane | Variation in fluorination pattern | Under investigation for similar activities |
Study 1: Neuroactivity Assessment
In a study assessing the neuroactive properties of 4,4-difluoro-2-azaspiro[4.4]nonane, researchers found that the compound inhibited acetylcholine receptor binding in isolated brain tissues. The inhibition was dose-dependent, suggesting potential applications in treating neurodegenerative diseases.
Study 2: Antimicrobial Efficacy
A separate investigation evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, highlighting its potential as an antimicrobial agent.
Future Research Directions
Ongoing research is necessary to elucidate the precise mechanisms through which 4,4-difluoro-2-azaspiro[4.4]nonane exerts its biological effects. Key areas for future investigation include:
- In Vivo Studies : To confirm the findings from in vitro studies and assess the pharmacokinetics and toxicity profiles.
- Structural Modifications : Exploring how modifications to the fluorine substituents or other structural elements affect biological activity.
- Therapeutic Applications : Investigating potential therapeutic roles in treating infections or neurological disorders.
Q & A
Q. What are the established synthetic routes for 4,4-Difluoro-2-azaspiro[4.4]nonane, and how do reaction conditions influence yield and purity?
The synthesis of 4,4-Difluoro-2-azaspiro[4.4]nonane typically involves multi-step cyclization strategies. A radical cyclization approach, as demonstrated in spiro[4.4]nonane systems, can be adapted using fluorinated precursors to introduce difluoro substituents . Key steps include:
- Precursor functionalization : Fluorination via nucleophilic substitution or electrophilic fluorinating agents.
- Cyclization : Use of radical initiators (e.g., AIBN) or metal catalysts to form the spirocyclic core .
- Purification : Chromatography or recrystallization to isolate the hydrochloride salt form, which enhances stability .
Reaction conditions (temperature, solvent polarity, and catalyst loading) critically affect yield. For example, polar aprotic solvents like DMF improve fluorination efficiency, while elevated temperatures (>80°C) accelerate cyclization but may reduce purity due to side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure and fluorine substituents in 4,4-Difluoro-2-azaspiro[4.4]nonane?
- NMR spectroscopy : <sup>19</sup>F NMR confirms fluorine positions and electronic environments (δ ≈ -120 to -150 ppm for CF2 groups) . <sup>1</sup>H and <sup>13</sup>C NMR resolve spirocyclic geometry via coupling patterns and quaternary carbon signals .
- X-ray crystallography : Provides definitive structural validation, particularly for stereochemical assignments in the spiro core .
- Mass spectrometry (HRMS) : Verifies molecular formula (C8H12F2N) and detects fragmentation patterns unique to the spiro system .
Advanced Research Questions
Q. How does the electronic environment created by the 4,4-difluoro substitution influence the compound's reactivity in nucleophilic reactions compared to non-fluorinated analogs?
The electron-withdrawing nature of fluorine substituents increases electrophilicity at adjacent carbons, enhancing susceptibility to nucleophilic attack. For example:
- Amine alkylation : The difluoro group polarizes the spirocyclic core, accelerating nucleophilic substitution at the azetidine nitrogen .
- Ring-opening reactions : Fluorine-induced strain in the spiro system lowers activation energy for ring-opening under acidic conditions (e.g., HCl/EtOH), forming linear intermediates for further functionalization .
Comparative studies with non-fluorinated analogs (e.g., 2-azaspiro[4.4]nonane) show a 30–50% increase in reaction rates for fluorinated derivatives due to enhanced electrophilicity .
Q. What strategies resolve contradictions in reported binding affinities of 4,4-Difluoro-2-azaspiro[4.4]nonane derivatives toward sigma receptors across different studies?
Discrepancies often arise from:
- Receptor subtype selectivity : Fluorine substituents may favor binding to S1R over S2R subtypes, requiring subtype-specific assays (e.g., radioligand displacement using <sup>3</sup>H-(+)-pentazocine for S1R) .
- Conformational analysis : Use dynamic NMR or X-ray structures to correlate bioactive conformations with affinity data. For example, chair-boat transitions in the spiro ring modulate receptor docking .
- Buffer conditions : Ionic strength and pH (e.g., Tris-HCl vs. HEPES buffers) alter protonation states of the azaspiro nitrogen, impacting binding measurements .
Q. How can computational modeling predict the bioactive conformation of 4,4-Difluoro-2-azaspiro[4.4]nonane when interacting with neurological targets?
- Molecular docking : Simulate interactions with glutamate receptor subunits (e.g., NMDA receptors) using software like AutoDock Vina. The spiro system's rigidity reduces conformational sampling, improving docking accuracy .
- MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent models (e.g., TIP3P water) over 100-ns trajectories to identify persistent hydrogen bonds with GluN2B subunits .
- QSAR models : Corfluorine substituent parameters (σm, π) with neuroprotective activity to prioritize derivatives for synthesis .
Methodological Recommendations
- Synthetic Optimization : Prioritize fluorinated precursors with orthogonal protecting groups to minimize side reactions .
- Binding Studies : Use isothermal titration calorimetry (ITC) to quantify enthalpy-driven interactions with receptors, complementing IC50 data .
- Computational Workflows : Validate docking poses with experimental SAR data to refine predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
